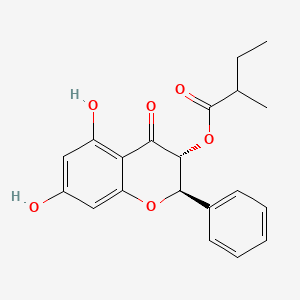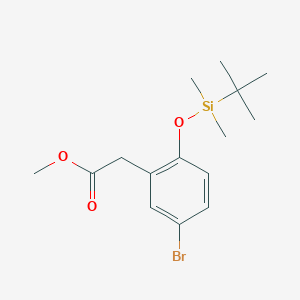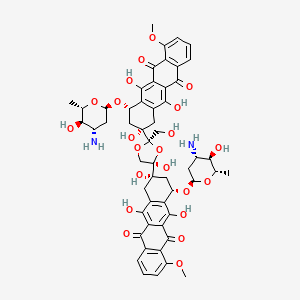
Pinobanksin 3-(2-methyl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinobanksin 3-(2-methyl)butyrate is a derivative of pinobanksin, a flavonoid compound commonly found in the heartwood of the genus Pinus, as well as in propolis, honey, bee bread, bee pollen, and bee wax . Pinobanksin itself is known for its potent biological activities, including anti-oxidant, anti-inflammatory, and anti-microbial properties . The ester derivative, this compound, has been studied for its potential pharmacological applications, particularly in inducing apoptosis in cancer cells .
Vorbereitungsmethoden
The preparation of Pinobanksin 3-(2-methyl)butyrate typically involves the esterification of pinobanksin with 2-methylbutyric acid. The synthetic route generally includes the following steps:
Analyse Chemischer Reaktionen
Pinobanksin 3-(2-methyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pinobanksin 3-(2-methyl)butyrate has been extensively studied for its scientific research applications, including:
Wirkmechanismus
Pinobanksin 3-(2-methyl)butyrate exerts its effects through several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by inhibiting the PKB/Akt and MAPK signaling pathways.
Anti-inflammatory Action: It reduces inflammation by modulating the expression of pro-inflammatory cytokines and enzymes.
Anti-oxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Pinobanksin 3-(2-methyl)butyrate can be compared with other similar flavonoid derivatives, such as:
Pinobanksin 3-O-butyrate: Another ester derivative with similar anti-cancer and anti-inflammatory properties.
Pinobanksin 3-O-propanoate: Known for its anti-proliferative effects on cancer cells.
Pinobanksin 3-O-pentanoate: Exhibits similar biological activities but with different potency and efficacy.
This compound stands out due to its specific ester group, which may confer unique pharmacological properties and enhance its bioavailability and efficacy in certain applications .
Eigenschaften
Molekularformel |
C20H20O6 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1 |
InChI-Schlüssel |
ZDDSHWOLTYMTJG-VEQZCADJSA-N |
Isomerische SMILES |
CCC(C)C(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)








![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)


